8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula .
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include examining how the compound reacts with various reagents, and what products are formed .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Conformational Analysis
Research in this area involves the development of methods for synthesizing tetrahydroisoquinoline-fused compounds and analyzing their conformational behaviors. For instance, Schuster et al. (2008) reported the cyclizations of tetrahydroisoquinoline 1,2-amino alcohols to synthesize new ring systems, including 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines. NMR spectroscopy and DFT calculations were used to explore the conformational equilibria of these compounds, highlighting the complexity and versatility of tetrahydroisoquinoline derivatives in chemical synthesis Schuster et al., 2008.
Stereochemical Properties
The stereochemical properties of tetrahydroisoquinoline derivatives have also been a focus of scientific research. For example, Natsugari et al. (2006) conducted a diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones, investigating their stereochemical stability. This research contributes to the understanding of stereochemistry in tetrahydroisoquinoline derivatives, which is essential for designing compounds with specific optical activities Natsugari et al., 2006.
Catalytic Reactions and Functionalization
Another area of application involves catalytic reactions and functionalization strategies to modify the tetrahydroisoquinoline framework. For instance, Oss et al. (2018) presented a metal-free method for the oxidative functionalization of tetrahydroisoquinolines at the C1 position, enabling diverse C-C coupling reactions. This approach underscores the potential of tetrahydroisoquinoline derivatives in synthetic organic chemistry, offering pathways for creating complex, functionalized molecules Oss et al., 2018.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-butyl-12-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-2-3-12-27-22(30)21-18(11-14-31-21)28-19(24-25-23(27)28)8-9-20(29)26-13-10-16-6-4-5-7-17(16)15-26/h4-7,11,14H,2-3,8-10,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGXXQPUJNLBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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